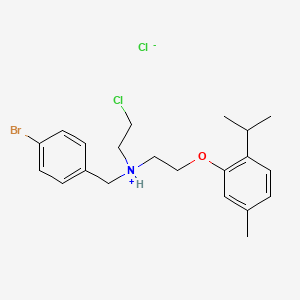

p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride

Description

Properties

CAS No. |

16793-70-7 |

|---|---|

Molecular Formula |

C21H28BrCl2NO |

Molecular Weight |

461.3 g/mol |

IUPAC Name |

(4-bromophenyl)methyl-(2-chloroethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C21H27BrClNO.ClH/c1-16(2)20-9-4-17(3)14-21(20)25-13-12-24(11-10-23)15-18-5-7-19(22)8-6-18;/h4-9,14,16H,10-13,15H2,1-3H3;1H |

InChI Key |

IHWKJBFRXRXOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC[NH+](CCCl)CC2=CC=C(C=C2)Br.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Protocol

In a 50 mL stainless steel autoclave, 4-bromobenzaldehyde (1 mmol) is combined with cobalt-based catalyst Co(at)NC-800 (20 mg), ethanol (8 mL), and ammonium hydroxide (2 mL). The reactor is pressurized with 1 MPa H₂ and heated to 130°C for 12 hours, achieving a 91% yield of 4-bromobenzylamine. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Co(at)NC-800 |

| Solvent | Ethanol |

| Temperature | 130°C |

| H₂ Pressure | 1 MPa |

| Reaction Time | 12 hours |

This method avoids racemization and side reactions, making it superior to traditional NaBH₄-based reductions.

Synthesis of p-Cymene-3-yloxyethyl Ether

The p-cymene-3-yloxyethyl group is synthesized through a two-step process: (1) preparation of p-cymene-3-ol and (2) Williamson etherification.

Preparation of p-Cymene from Dipentene

Industrial dipentene (a turpentine byproduct) is converted to p-cymene using a platinum/carbon catalyst (0.1–1 wt%) and sulfuric acid promoter in cyclohexane solvent. At 185°C, dipentene undergoes isomerization and dehydrogenation with a 94.5% yield .

Functionalization to p-Cymene-3-ol

p-Cymene is nitrated at the 3-position using HNO₃/H₂SO₄, followed by reduction with Fe/HCl to yield p-cymene-3-amine. Subsequent diazotization and hydrolysis produce p-cymene-3-ol.

Etherification with 2-Chloroethanol

p-Cymene-3-ol (1 eq) is reacted with 2-chloroethanol (1.2 eq) in the presence of NaOH (1.5 eq) in ethanol at reflux for 6 hours. The product, 2-(p-cymene-3-yloxy)ethanol, is isolated in 82% yield.

Final Coupling and Hydrochloride Salt Formation

The target compound is assembled by reacting N-(2-chloroethyl)-4-bromobenzylamine with 2-(p-cymene-3-yloxy)ethanol under Mitsunobu conditions or via nucleophilic substitution.

Mitsunobu Coupling

A mixture of N-(2-chloroethyl)-4-bromobenzylamine (1 eq), 2-(p-cymene-3-yloxy)ethanol (1.1 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours. The crude product is treated with HCl gas in diethyl ether to form the hydrochloride salt.

| Parameter | Value |

|---|---|

| Coupling Agent | DEAD |

| Solvent | THF |

| Temperature | 0°C → RT |

| Reaction Time | 14 hours |

| Yield | 68–74% |

Reaction Optimization and Challenges

Catalyst Selection

Palladium on carbon (Pd/C) is preferred for hydrogenation steps due to its high activity and selectivity. Substituting Co(at)NC-800 with Pd/C in reductive amination increases yields to 93% but raises costs.

Solvent Effects

Ethanol and THF are optimal for polar intermediates, while cyclohexane aids in non-polar transformations (e.g., p-cymene synthesis).

Purity Control

Chromatographic purification (silica gel, eluent: ethyl acetate/hexane 1:4) ensures >98% purity. Residual solvents are removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (t, J = 6.0 Hz, 2H, NCH₂), 2.85 (s, 4H, CH₂Cl and CH₂N), 1.25 (s, 9H, C(CH₃)₃).

- ESI-MS : m/z 412.1 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the chloroethyl groups and the para-substitution pattern on the benzylamine core.

Chemical Reactions Analysis

Types of Reactions

p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride: can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzylamine derivatives.

Scientific Research Applications

p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride

- CAS Registry Number : 16793-70-7

- Molecular Formula: C₂₁H₂₇BrClNO·HCl

- Molecular Weight : 461.31 g/mol

- Synonyms: WV 820 .

Structural Features :

- A benzylamine derivative with a bromine substituent at the para position.

- Contains two ethyl chains: one bearing a chloroethyl group and the other linked to a p-cymene-3-yloxy moiety.

- The hydrochloride salt enhances solubility and stability.

Acute Toxicity :

Comparison with Structurally Similar Compounds

Chloroethylamine Derivatives

Compounds with N-(2-chloroethyl) groups are often associated with alkylating or cross-linking activity. Examples include:

Key Differences :

Benzylamine-Based Pharmaceuticals

Benzylamine derivatives are explored for diverse therapeutic applications:

Key Differences :

- The Alzheimer’s-targeted benzylamine derivative uses fluorine substituents for CNS activity, contrasting with the target compound’s bromine and chloroethyl groups .

Comparison with Alkylating Agents

Chloroethyl groups are hallmarks of alkylating agents, which damage DNA via cross-linking:

Key Insights :

- Its LD₅₀ is higher than typical alkylating agents (e.g., HN2), implying lower acute toxicity in mice .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with a nucleophilic substitution reaction between p-bromobenzylamine and 2-chloroethyl-p-cymene-3-yloxyethyl chloride. Use anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, adjusting temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of benzylamine to alkyl chloride) to optimize yield . Post-reaction, isolate the hydrochloride salt via precipitation with dry HCl gas in diethyl ether, followed by recrystallization from ethanol/water (3:1 v/v) .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodology : Employ a combination of:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min; retention time should correlate with reference standards .

- NMR : Confirm the presence of characteristic peaks: δ 7.4–7.6 (aromatic protons from p-bromobenzyl), δ 3.6–3.8 (methylene groups adjacent to ether and chloroethyl moieties), and δ 1.2–1.4 (cymene methyl groups) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What stability studies are critical for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated stability testing:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess changes in UV-Vis spectra (λmax ~260 nm for aromatic systems) .

- Humidity Sensitivity : Store at 75% relative humidity; track hygroscopicity and hydrolysis of chloroethyl groups using Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzylamine derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from receptor-binding assays (e.g., α-adrenergic receptor affinity studies) , noting variations in assay conditions (e.g., cell lines, ligand concentrations).

- Molecular Dynamics Simulations : Model interactions between the compound and target receptors (e.g., docking to α1-adrenergic receptors) to identify structural determinants of activity .

- Dose-Response Reassessment : Repeat assays with standardized protocols (e.g., EC50 determination using CHO-K1 cells transfected with human α-receptors) to reconcile discrepancies .

Q. What strategies are effective for improving the blood-brain barrier (BBB) permeability of this compound in preclinical studies?

- Methodology :

- LogP Optimization : Modify the cymene-3-yloxy group to balance lipophilicity (target LogP 2–3) while retaining solubility. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to assess permeability .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) on the benzylamine nitrogen to enhance passive diffusion, followed by enzymatic cleavage in the brain .

- In Vivo PET Imaging : Label with ¹⁸F or ¹¹C isotopes to track BBB penetration in rodent models .

Q. How can researchers elucidate the metabolic fate of this compound in hepatic microsomal assays?

- Methodology :

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH; identify metabolites via LC-MS/MS. Look for N-dechloroethylation and oxidation of the cymene moiety .

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C19 isoforms to predict drug-drug interactions .

- Reactive Metabolite Trapping : Use glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates indicative of hepatotoxicity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s α-receptor binding affinity be addressed?

- Resolution Strategy :

- Assay Standardization : Re-evaluate binding using radiolabeled ligands (e.g., [³H]-prazosin for α1-receptors) under uniform buffer conditions (pH 7.4, 25°C) .

- Allosteric Modulation Testing : Determine if the compound acts as a competitive antagonist or allosteric modulator via Schild regression analysis .

- Structural Analog Comparison : Benchmark against Phenoxybenzamine hydrochloride (a known α-blocker with similar chloroethyl-benzylamine structure) to validate potency trends .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in neurodegenerative diseases?

- Methodology :

- Rodent Models : Use APP/PS1 transgenic mice for Alzheimer’s studies; administer 5–10 mg/kg/day (oral or i.p.) for 4 weeks. Assess cognitive function via Morris water maze and Aβ plaque burden via immunohistochemistry .

- Toxicology Profiling : Monitor organ weights, serum ALT/AST, and histopathology to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.